N-isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene ring, which is then functionalized with a sulfonamide group. The dioxaborolane moiety is introduced through a subsequent reaction, often involving a boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce the corresponding amine.
Scientific Research Applications
N-isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The sulfonamide group can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Uniqueness
N-isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a sulfonamide and a dioxaborolane moiety allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H24BNO4S2 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H24BNO4S2/c1-10(2)9-16-22(17,18)12-8-7-11(21-12)15-19-13(3,4)14(5,6)20-15/h7-8,10,16H,9H2,1-6H3 |
InChI Key |
YHWJVRMDXZPOKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
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